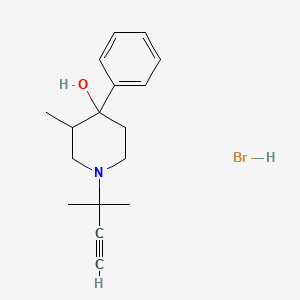
1-(1,1-dimethyl-2-propyn-1-yl)-3-methyl-4-phenyl-4-piperidinol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dimethyl-2-propyn-1-yl)-3-methyl-4-phenyl-4-piperidinol hydrobromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DIPP and is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
DIPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. DIPP has also been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of neuronal activity. These properties make DIPP a potential tool for studying the role of dopamine and sigma-1 receptors in the brain.
作用機序
The mechanism of action of DIPP involves its binding to the dopamine transporter and the sigma-1 receptor. By binding to these proteins, DIPP can modulate the release and uptake of dopamine in the brain. This can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
DIPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. DIPP has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to modulate the release and uptake of dopamine.
実験室実験の利点と制限
One advantage of using DIPP in lab experiments is its high affinity for the dopamine transporter and sigma-1 receptor. This makes it a potentially useful tool for studying the role of these proteins in the brain. However, one limitation of using DIPP is its potential toxicity. DIPP has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DIPP. One direction is to further explore its potential applications in the field of neuroscience, particularly in the study of dopamine and sigma-1 receptors. Another direction is to investigate its potential therapeutic uses, particularly in the treatment of depression and other mood disorders. Additionally, further research is needed to determine the full extent of its toxicity and potential side effects.
合成法
The synthesis method of DIPP involves the reaction of 1-(1,1-dimethyl-2-propyn-1-yl)piperidine-4-carboxylic acid with phenylmagnesium bromide, followed by reduction with sodium borohydride. This process results in the formation of DIPP hydrobromide, which is a white crystalline powder.
特性
IUPAC Name |
3-methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.BrH/c1-5-16(3,4)18-12-11-17(19,14(2)13-18)15-9-7-6-8-10-15;/h1,6-10,14,19H,11-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFERTDWOTBBPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C#C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)
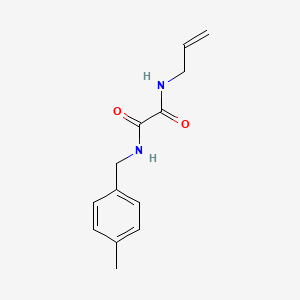
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
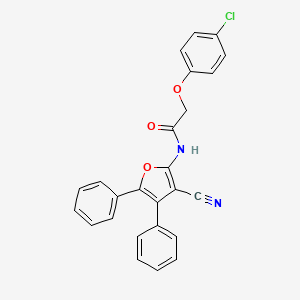
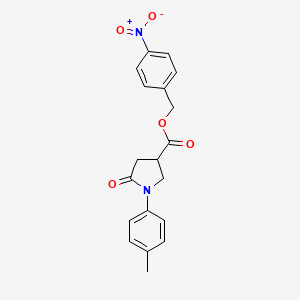
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5157595.png)
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157601.png)
![N,N'-[(2-oxo-1,2-dihydrobenzo[cd]indole-6,8-diyl)bis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B5157606.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)

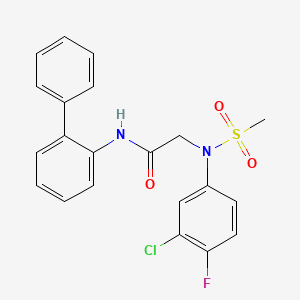
![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)